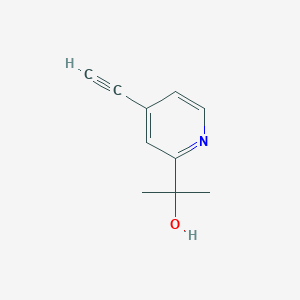

2-(4-乙炔基吡啶-2-基)丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

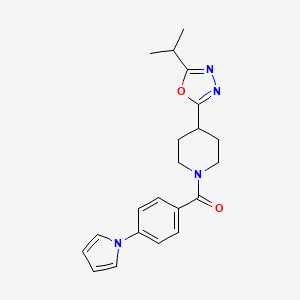

The compound "2-(4-Ethynylpyridin-2-yl)propan-2-ol" is closely related to a class of organic compounds that feature a pyridine ring, which is a basic heterocyclic aromatic compound. The pyridine ring is substituted with various groups that can impart different chemical properties and reactivity to the molecule. The papers provided discuss compounds with structural similarities, particularly in the context of pyridine derivatives and their potential applications in various fields such as polymer chemistry and medicinal chemistry.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in the literature. For instance, a monomer 2-(pyridin-2-yl)ethyl methacrylate was synthesized and polymerized using controlled polymerization methods such as group transfer polymerization (GTP) and reversible addition–fragmentation chain transfer (RAFT) polymerization . Another study developed a novel synthetic route for a compound with a pyridin-3-ylethanol moiety, which involved a dynamic process identified by NMR spectroscopy . Additionally, the synthesis of 2-methyl-4-(4-(pyridin-4-ylethynyl)phenyl)but-3-yn-2-ol was achieved through Sonogashira coupling, and its structure was confirmed by NMR and X-ray single-crystal diffraction .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by spectroscopic methods such as NMR and confirmed by X-ray crystallography. The crystal structure of a related compound, 2-methyl-4-(4-(pyridin-4-ylethynyl)phenyl)but-3-yn-2-ol, was determined to belong to the orthorhombic system with specific space group parameters . Conformational properties and stereodynamics of these molecules can be complex, as seen in the study of a dihydrobromide salt of a pyridin-3-ylethanol derivative, which exhibited nitrogen inversion at the central amine nitrogen .

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives can vary significantly depending on the substituents attached to the pyridine ring. For example, the 2-(pyridin-2-yl)ethyl group has been used as a protecting group for carboxylic acids, which can be selectively removed either chemically under alkaline conditions or thermally . This demonstrates the versatility of pyridine derivatives in synthetic chemistry, particularly in the context of protecting groups and polymer chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The stability of these compounds under different conditions, such as acidic or alkaline environments, as well as their thermal stability, are important characteristics that determine their suitability for various applications. For instance, the 2-(pyridin-2-yl)ethyl protecting group is stable under acidic conditions and resists catalytic hydrogenolysis, but can be hydrolyzed under alkaline conditions . The conformational analyses of related compounds in different environments have also been reported, providing insights into their behavior in various chemical contexts .

科学研究应用

Catalysis and Chemical Reactions

- 已合成含有双齿N,O配体的二核镍配合物,包括2-吡啶-2-基-丙醇,在乙烯寡聚化的前催化剂中进行评估。这些配合物在乙烯寡聚化中表现出显著的选择性和周转频率,表明它们在工业化学过程中作为高效催化剂的潜力(Speiser, Braunstein, & Saussine, 2004)。

合成杂环衍生物

- 该化合物已参与合成各种杂环衍生物,如四氢呋喃,二氧六环,噁唑啉,二氢吡啶酮和四氢吡啶二酮。这些在氧化羰基化条件下的合成突显了该化合物在形成具有潜在应用于制药和材料科学的结构多样的杂环化合物方面的多功能性(Bacchi et al., 2005)。

配位化学和磁性能

- 已进行了合成新的配位配合物的研究,包括从吡啶醇配体合成的非核Ni(II)团簇。这些研究不仅有助于理解配位化学,还探索了这类配合物的磁性能,这可能对磁性材料和催化有影响(Massard, Rogez, & Braunstein, 2014)。

催化转化研究

- 该化合物已在碳催化剂的催化转化研究中进行了研究。这类研究有助于理解催化过程和机制,可能有助于开发更高效和可持续的工业催化剂 (Szymański & Rychlicki, 1993)。

发光材料和分子设计

- 含有乙炔基吡啶的烯基铂(II)金属折叠聚合物,其中包括该化合物,已被设计用于研究在材料科学中的潜在应用。这些研究对于开发具有独特光谱特性的多刺激响应材料至关重要(Chan, Leung, & Yam, 2019)。

光谱研究和溶剂相互作用

- 该化合物已在光谱性质和溶质-溶剂相互作用的背景下进行了研究。了解这些相互作用对于在分析化学中的应用至关重要,特别是在设计特定反应或萃取用溶剂方面(Bevilaqua, da Silva, & Machado, 2004)。

药理学应用

- 虽然提供的摘要中没有直接提到特定的药理学应用,但2-(4-乙炔基吡啶-2-基)丙醇参与合成各种有机化合物表明在药物化学领域可能有探索的潜力。合成多样的杂环化合物和复杂的分子结构可以为药物的发现和开发做出贡献。

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

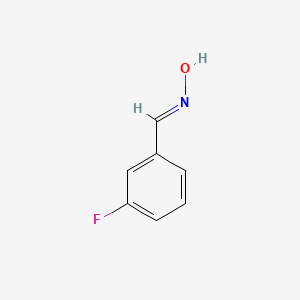

IUPAC Name |

2-(4-ethynylpyridin-2-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-4-8-5-6-11-9(7-8)10(2,3)12/h1,5-7,12H,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSJJCNODFAISK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CC(=C1)C#C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethynylpyridin-2-yl)propan-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2548468.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2548469.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2548487.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2548488.png)

![N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2548491.png)